molecular formula C15H19N3O2S B14973559 3,5-dimethyl-1-phenyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole

3,5-dimethyl-1-phenyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole

Cat. No.: B14973559
M. Wt: 305.4 g/mol
InChI Key: DOUWBXQJXRJMKJ-UHFFFAOYSA-N
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Description

3,5-DIMETHYL-1-PHENYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-1-PHENYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a phenyl group, often using a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.

    Reduction: Reduction reactions could target the sulfonyl group or the phenyl ring.

    Substitution: Various substitution reactions can occur, especially on the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Electrophilic or nucleophilic substitution reactions may involve reagents like halogens, alkyl halides, or nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the design of novel materials with unique electronic or optical properties.

    Biology: It might be employed in biochemical studies to investigate the function of certain proteins or pathways.

    Industry: The compound could find use in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-1-PHENYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1-phenylpyrazole: Lacks the pyrrolidine-1-sulfonyl group, which may affect its reactivity and applications.

    1-Phenyl-4-(pyrrolidine-1-sulfonyl)pyrazole: Similar structure but without the methyl groups, potentially altering its chemical properties.

    3,5-Dimethyl-4-(pyrrolidine-1-sulfonyl)pyrazole: Lacks the phenyl group, which could influence its biological activity and material properties.

Uniqueness

The presence of both the phenyl and pyrrolidine-1-sulfonyl groups, along with the methyl substitutions on the pyrazole ring, makes 3,5-DIMETHYL-1-PHENYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE unique

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

3,5-dimethyl-1-phenyl-4-pyrrolidin-1-ylsulfonylpyrazole

InChI

InChI=1S/C15H19N3O2S/c1-12-15(21(19,20)17-10-6-7-11-17)13(2)18(16-12)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-11H2,1-2H3

InChI Key

DOUWBXQJXRJMKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)N3CCCC3

Origin of Product

United States

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